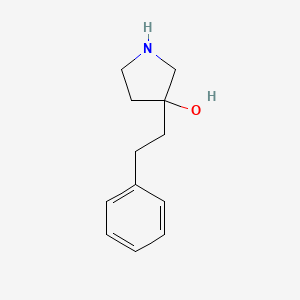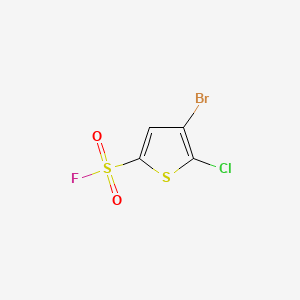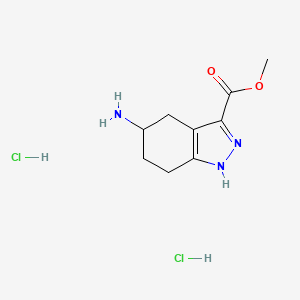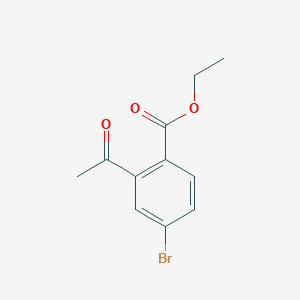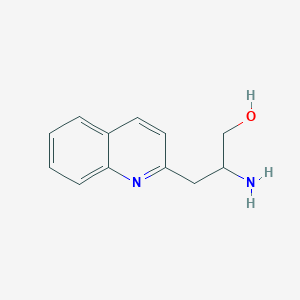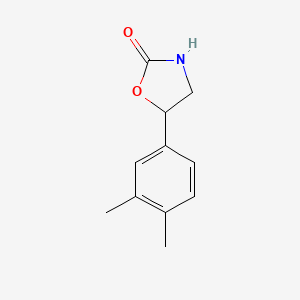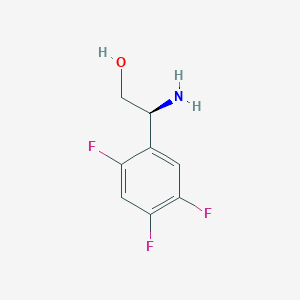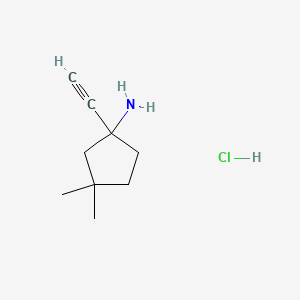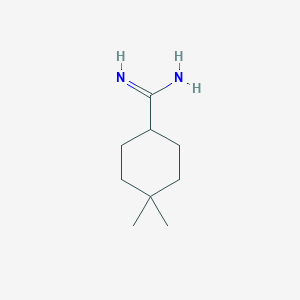
(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine is a heterocyclic compound that contains an imidazole ring Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The scalability of these methods makes them suitable for producing significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic imidazole ring without additional substituents.
Histidine: An amino acid containing an imidazole ring, important in protein structure and function.
Metronidazole: An antimicrobial drug containing an imidazole ring, used to treat infections.
Uniqueness
(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
Molecular Formula |
C5H11N3 |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1-methyl-4,5-dihydroimidazol-2-yl)methanamine |
InChI |
InChI=1S/C5H11N3/c1-8-3-2-7-5(8)4-6/h2-4,6H2,1H3 |
InChI Key |
OPNWKBXQNZRYFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



